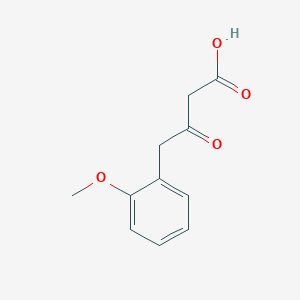

3-Oxo-4-(2-methoxyphenyl)butanoic acid

Description

3-Oxo-4-(2-methoxyphenyl)butanoic acid is a β-keto acid derivative characterized by a 2-methoxyphenyl substituent at the C4 position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or apoptosis imaging agents . The 2-methoxy group on the phenyl ring introduces electron-donating effects, enhancing solubility via hydrogen bonding and influencing steric interactions in enzymatic or coupling reactions.

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNHWFMOURNJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Oxo-4-phenylbutanoate (C₁₁H₁₂O₃)

- Structure : Phenyl group at C4, methyl ester at C1.

- Molecular Weight : 192.21 g/mol .

- Key Properties :

- The phenyl group provides a hydrophobic core, reducing solubility compared to polar substituents like methoxy.

- Used as a precursor in β-keto acid transformations, such as decarboxylation or condensation reactions.

- Research Findings : Crystallographic studies (e.g., SHELX refinement ) confirm planar geometry around the ketone, critical for reactivity in nucleophilic additions .

Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (C₁₁H₉F₃O₃)

- Structure : 2,4,5-Trifluorophenyl group at C3.

- Key Properties: Fluorine atoms induce strong electron-withdrawing effects, increasing electrophilicity of the ketone. Kinetic Data: High catalytic efficiency (kcat = 3908 min⁻¹) in enzymatic conversion to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key antidiabetic intermediate .

- Applications : Preferred in high-throughput synthesis due to rapid reaction kinetics and compatibility with transaminase/esterase cascades .

4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (C₁₂H₁₄O₃)

Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butyrate (C₂₄H₂₃O₃P)

- Structure : Triphenylphosphoranylidene group at C4.

- Molecular Weight : 390.42 g/mol .

- Key Properties :

Comparative Data Table

Key Research Findings and Trends

- Electronic Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to hydrophobic methyl or fluorine substituents .

- Reactivity : Fluorinated derivatives exhibit superior electrophilicity, enabling efficient enzymatic transformations (e.g., kcat > 3000 min⁻¹ in esterase activity) .

- Synthetic Utility : Phosphoranylidene-containing analogs are pivotal in constructing complex alkenes, leveraging their Wittig reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.